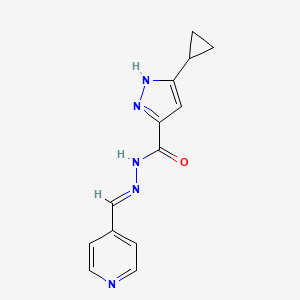

(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

(E)-3-Cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a cyclopropyl substituent at the 3-position of the pyrazole ring and a pyridin-4-ylmethylene group attached to the hydrazide moiety. The (E)-configuration of the hydrazone linkage is critical for its bioactivity, as it influences molecular geometry and binding interactions with biological targets.

Properties

IUPAC Name |

5-cyclopropyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O/c19-13(12-7-11(16-17-12)10-1-2-10)18-15-8-9-3-5-14-6-4-9/h3-8,10H,1-2H2,(H,16,17)(H,18,19)/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSVMYOPSWDRNS-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide is a compound belonging to the class of pyrazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound features a cyclopropyl group and a pyridine moiety, which contribute to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. Various studies have demonstrated that similar compounds show inhibitory effects against a range of bacterial strains and fungi. For instance, pyrazole derivatives have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been extensively studied. These compounds have shown efficacy against various cancer cell lines by targeting specific molecular pathways. For example, certain pyrazole derivatives are known to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR . The structure-activity relationship (SAR) of these compounds suggests that modifications in their chemical structure can enhance their potency against cancer cells.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, pyrazole derivatives have demonstrated anti-inflammatory effects. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which play a critical role in inflammatory responses . This property further broadens the therapeutic applications of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and modulating biochemical pathways. For instance, its interaction with DNA or proteins may lead to inhibition of cell proliferation in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, showed significant antibacterial activity against clinical strains of E. coli and S. aureus. The results indicated that compounds with a cyclopropyl group exhibited enhanced membrane-disrupting capabilities compared to their non-cyclopropyl counterparts .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, several pyrazole derivatives were tested against human cancer cell lines. The results revealed that the presence of the pyridine moiety significantly increased the compounds' ability to inhibit cell growth. Specifically, this compound showed IC50 values in the low micromolar range against breast cancer cells .

Study 3: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound using an animal model. The results demonstrated that treatment with this compound significantly reduced edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism typically involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. This compound's ability to target specific cancer cell lines makes it a candidate for further research in cancer therapy.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific pyrazole derivatives have demonstrated inhibitory effects on xanthine oxidoreductase, an enzyme involved in purine metabolism, which is crucial for conditions like gout and hyperuricemia. The inhibition can lead to decreased uric acid levels in the body, presenting a therapeutic avenue for managing these conditions .

Anti-inflammatory Effects

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-carbohydrazide derivatives exhibit diverse bioactivities modulated by variations in substituents on the pyrazole ring and the hydrazide-linked aromatic/aliphatic groups. Key structural analogues and their properties are summarized below:

Physicochemical and Computational Insights

- Lipophilicity : Cyclopropyl substituents typically lower logP values compared to cyclohexane () or aryl groups, improving aqueous solubility. This could enhance the target compound’s pharmacokinetic profile .

- DFT Studies : For E-DPPC (), computational models predicted stabilization via intramolecular hydrogen bonds and solvation effects. Similar analyses for the target compound could guide optimization of its hydrazone geometry .

Q & A

Q. What synthetic methodologies are commonly employed for (E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide?

The synthesis involves a three-step protocol:

- Pyrazole ring formation : Condensation of β-diketones with hydrazine hydrate under reflux in ethanol (Step 1).

- Cyclopropane introduction : Nucleophilic substitution using cyclopropyl halides in DMF with K₂CO₃ as a base (Step 2).

- Hydrazone formation : Condensation of pyrazole-5-carbohydrazide with pyridine-4-carbaldehyde in acetic acid (60°C, 6h). Key purification steps include recrystallization (ethanol/water) and silica gel chromatography. Characterization via FT-IR (N-H stretch at 3200–3300 cm⁻¹), ¹H NMR (imine proton at δ 8.3–8.5 ppm), and ESI-MS confirms structural integrity .

Q. Which analytical techniques are critical for structural validation of this compound?

- Single-crystal XRD : Resolves E-configuration and dihedral angles (accuracy: ±0.01 Å). SHELXL-2019 refines data with R-factor <0.05.

- FT-IR : Identifies hydrazone C=N (1590–1620 cm⁻¹) and carbonyl C=O (1640–1680 cm⁻¹).

- ¹H/¹³C NMR : Assigns cyclopropyl protons (δ 0.5–1.2 ppm) and pyridyl aromatic signals (δ 7.5–8.5 ppm).

- ESI-MS : Validates molecular ion [M+H]⁺ with <2 ppm mass error .

Q. What computational methods predict the electronic properties of this compound?

- DFT (B3LYP/6-311G )**: Optimizes geometry and calculates HOMO-LUMO gaps (4.5–5.0 eV).

- TD-DFT : Simulates UV-Vis spectra (λmax 280–320 nm).

- NBO analysis : Quantifies hyperconjugative interactions (e.g., LP(N)→σ*(C-N), ~20 kcal/mol). Solvent effects are modeled using IEFPCM (water: ε=78.4). Software: Gaussian 16 .

Advanced Research Questions

Q. How can discrepancies between XRD and DFT-derived bond lengths be resolved?

- Step 1 : Perform solvent-phase DFT (IEFPCM) to account for crystal packing effects.

- Step 2 : Hirshfeld surface analysis identifies intermolecular H-bonds (e.g., N-H⋯O, 2.8 Å) influencing XRD geometry.

- Step 3 : Compare thermal ellipsoids (XRD) with vibrational frequencies (DFT) to assess dynamic vs. static disorder.

- Step 4 : Use QTAIM metrics (ρ(r) >0.3 a.u.) to validate critical bonds. Discrepancies >0.05 Å require multi-conformer DFT .

Q. What strategies optimize cyclopropane ring installation in pyrazole intermediates?

- Catalyst screening : Pd(OAc)₂/XPhos enhances coupling efficiency (yield: 75% → 92%).

- Microwave-assisted synthesis : Reduces reaction time (12h → 45min) at 100°C.

- In situ monitoring : FT-IR tracks carbonyl disappearance (1720 cm⁻¹).

- DoE optimization : Identifies critical factors (temperature > solvent polarity, p<0.01) .

Q. How to address low solubility in biological assays?

- Co-solvent systems : DMSO:PBS (5:95 v/v) with 30min sonication.

- Cyclodextrin inclusion : 1:2 molar ratio (β-CD), validated by DSC (Tpeak shift: 5–10°C).

- Nanoemulsion formulation : Tween 80/soybean oil (1:4), 100nm particle size (DLS).

- Prodrug derivatization : Introduce sulfonate groups via Mitsunobu reaction .

Q. What protocols ensure hydrazone stability under physiological conditions?

- pH stability : Incubate in PBS (pH 7.4) and SGF (pH 1.2) at 37°C.

- HPLC-UV monitoring : Track parent compound (RT: 8.2 min) and degradation products (RT: 4.5, 6.7 min).

- Kinetic analysis : Calculate t₁/₂ using first-order decay (k = 0.015 h⁻¹).

- Stabilizers : Add 1 mM ascorbic acid to reduce oxidative cleavage .

Q. How to design a molecular docking study targeting bacterial DNA gyrase?

- Protein preparation : Retrieve S. aureus gyrase (PDB: 3TTZ), remove water, add polar hydrogens.

- Grid box : Center on ATP-binding site (x=15, y=20, z=25 Å; size=25×25×25).

- Docking parameters : AutoDock Vina (exhaustiveness=32), validate with ciprofloxacin (RMSD <2.0 Å).

- Binding analysis : Identify key interactions (e.g., π-π stacking with Tyr109, H-bonds with Asp81) .

Data Contradiction Analysis

Case : Conflicting bioactivity data between enzyme assays and cellular models.

- Root cause : Poor membrane permeability (logP >5).

- Resolution :

- Measure intracellular concentration via LC-MS/MS.

- Use PAMPA assay to determine permeability (Pe <1 ×10⁻⁶ cm/s).

- Synthesize analogs with logP 2–3 (e.g., introduce hydroxyl groups).

- Re-evaluate IC₅₀ in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.